6-[(4-tert-butylphenyl)methyl]-4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione
Description
The compound 6-[(4-tert-butylphenyl)methyl]-4-(4-ethylphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione is a tricyclic heterocyclic molecule featuring a fused 7.4.0.0²,⁷ ring system. Its structure includes an 8-thia (sulfur atom), 4,6-diaza (two nitrogen atoms), and oxygen atoms within the dione groups. The substituents—4-tert-butylphenyl and 4-ethylphenyl—contribute to its hydrophobicity and steric bulk.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2S/c1-5-19-12-16-22(17-13-19)31-26(32)25-23-8-6-7-9-24(23)34-27(25)30(28(31)33)18-20-10-14-21(15-11-20)29(2,3)4/h10-17H,5-9,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLDGUBMCXSAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC=C(C=C4)C(C)(C)C)SC5=C3CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Key Substituent Variations
The compound shares a tricyclic core with 4-(3-chlorophenyl)-6-[(4-fluorophenyl)methyl]-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-diene-3,5-dione (CAS: 799790-56-0, ), differing primarily in substituents:
- Target compound : 4-tert-butylphenyl and 4-ethylphenyl groups.
- compound : 3-chlorophenyl and 4-fluorophenyl groups.
Both compounds exhibit similar molecular weights (~500–550 g/mol) and logP values (>4), indicating comparable hydrophobicity. Substituent variations influence electronic properties and steric interactions, which may modulate binding affinities .
Other structurally related compounds include 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-diones (), which feature a smaller tricyclic system (5.2.1.0²,⁶) and diphenylmethylene substituents. These were tested for antimicrobial and antiviral activities, highlighting the role of tricyclic frameworks in bioactivity .
Computational Similarity Metrics
- Tanimoto and Dice Coefficients : Used to quantify structural similarity. For example, reported ~70% similarity between aglaithioduline and SAHA using Tanimoto coefficients. Applying similar methods, the target compound may show >50% similarity to kinase inhibitors (e.g., ZINC00027361, ) based on molecular fingerprints .
- Maximal Common Subgraphs (MCS) : ’s algorithm identifies biochemically meaningful substructures. The tricyclic core of the target compound likely shares MCS with ’s compound, enabling clustering in cheminformatics databases .
- Murcko Scaffolds : ’s approach groups compounds by core scaffolds. The target compound’s tricyclic system may align with clusters of kinase or HDAC inhibitors .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : ’s tricyclic derivatives showed moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The target compound’s hydrophobic substituents may enhance membrane penetration, though chlorine/fluorine in ’s compound could improve target specificity .
- Antiviral Activity : Compounds in inhibited Flaviviridae viruses (e.g., BVDV). The sulfur and nitrogen atoms in the target compound’s core may facilitate interactions with viral proteases or polymerases .
- Kinase Inhibition: identified compounds with >50% similarity to kinase inhibitors. The target compound’s diaza and thia groups may chelate metal ions in kinase active sites, akin to known ATP-competitive inhibitors .
Molecular Property Comparison
Variability in Binding Affinities
Despite structural similarities, minor substituent changes can drastically alter bioactivity. noted that even small motif variations (e.g., methyl vs. ethyl) affect docking scores due to interactions with different enzyme residues . For example, the tert-butyl group in the target compound may enhance hydrophobic binding but reduce solubility compared to ’s fluorophenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
